rac-(2R,4S)-4-bromo-2-methyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4S)-4-bromo-2-methyloxane is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which includes a bromine atom and a methyl group attached to an oxane ring. The presence of chiral centers makes it an interesting subject for studies related to stereochemistry and enantiomeric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-4-bromo-2-methyloxane typically involves the bromination of 2-methyloxane. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The resulting product is a racemic mixture of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-4-bromo-2-methyloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methyloxane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include 4-hydroxy-2-methyloxane or 4-amino-2-methyloxane.
Oxidation: Products include 4-bromo-2-methyloxane-2-one.
Reduction: The major product is 2-methyloxane.
Scientific Research Applications
rac-(2R,4S)-4-bromo-2-methyloxane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in stereochemical studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-4-bromo-2-methyloxane involves its interaction with various molecular targets. The bromine atom can participate in electrophilic interactions, while the oxane ring can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
rac-(2R,4S)-4-bromo-2-methyloxane can be compared with similar compounds such as:
rac-(2R,4S)-4-chloro-2-methyloxane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
rac-(2R,4S)-4-fluoro-2-methyloxane: Fluorine substitution results in distinct electronic effects and reactivity.
rac-(2R,4S)-4-iodo-2-methyloxane: Iodine substitution affects the compound’s size and polarizability, influencing its chemical behavior.
Properties
CAS No. |
2307733-64-6 |
---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.